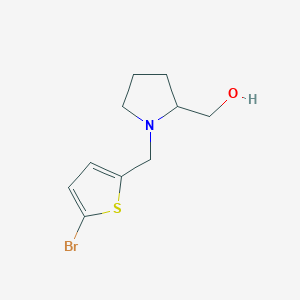
(1-((5-Bromothiophen-2-yl)methyl)pyrrolidin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a bromothiophene and a pyrrolidine ring. Bromothiophenes are aromatic compounds that contain a thiophene ring substituted with a bromine atom . Pyrrolidine is a five-membered nitrogen heterocycle .
Molecular Structure Analysis
The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The bromothiophene component likely contributes to the aromaticity and reactivity of the compound.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the bromothiophene and pyrrolidine components. Bromothiophenes are often used in cross-coupling reactions , while pyrrolidines can undergo a variety of reactions due to their ring strain .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its bromothiophene and pyrrolidine components. For example, bromothiophenes are typically solid at room temperature , while pyrrolidines are often liquids .Applications De Recherche Scientifique
Electro-Optic Materials
The compound has been studied for its potential in electro-optic materials. For instance, a heterocycle-based derivative similar to this compound was synthesized and utilized in the development of nonlinear optical/electro-optic materials. These materials show promise for applications in optical data processing and telecommunications due to their nonlinear optical properties (Facchetti et al., 2003).
Antimicrobial Activity
Compounds with structures resembling (1-((5-Bromothiophen-2-yl)methyl)pyrrolidin-2-yl)methanol have been evaluated for their antimicrobial properties. A study on similar pyrrolidine derivatives indicated noteworthy antibacterial activity against specific bacterial strains, suggesting potential applications in developing new antimicrobial agents (Nural et al., 2018).
Chemical Synthesis
This compound and its analogs are integral in chemical synthesis, serving as intermediates or reactants in the formation of various chemical structures. For instance, a study on the synthesis of cis-disubstituted pyrrolidin-2-ones illustrates the compound's role in creating new chemical entities, which can have various applications, including pharmaceutical development (Arfaoui et al., 2015).
Molecular Docking and Anticancer Activity
Derivatives of this compound have been used in molecular docking studies to evaluate their potential as anticancer and antimicrobial agents. This implies the compound's relevance in medicinal chemistry for drug discovery and development (Katariya et al., 2021).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
[1-[(5-bromothiophen-2-yl)methyl]pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNOS/c11-10-4-3-9(14-10)6-12-5-1-2-8(12)7-13/h3-4,8,13H,1-2,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEMHJWCHNUTMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=C(S2)Br)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrazolo[4,3-d]pyrimidine-5-carboxylic acid;hydrochloride](/img/structure/B2477533.png)
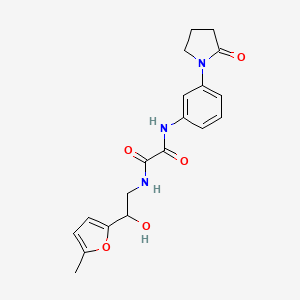
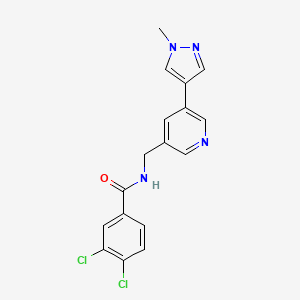
![1-(benzenesulfonyl)-4,6-dichloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2477537.png)
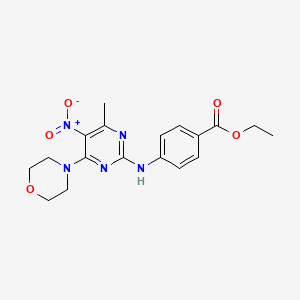
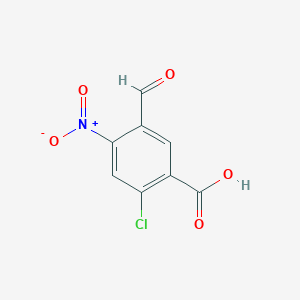
![N-(3-chloro-2-methylphenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2477542.png)
![3-(3-chlorophenyl)-2-[(4-fluorophenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2477545.png)

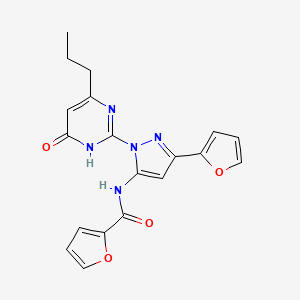
![3-[2-(dicyanomethylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide](/img/structure/B2477548.png)
![N-(4-(3-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2477549.png)
